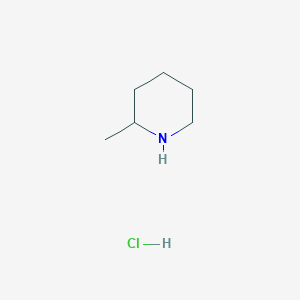

2-Methylpiperidine hydrochloride

CAS No.: 5119-88-0

Cat. No.: VC1888698

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5119-88-0 |

|---|---|

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | 2-methylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H |

| Standard InChI Key | BILCQNXKQKRGAO-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1.Cl |

| Canonical SMILES | CC1CCCCN1.Cl |

Introduction

Basic Chemical Information

2-Methylpiperidine hydrochloride is the hydrochloride salt of 2-methylpiperidine (also known as α-methylpiperidine or α-pipecoline). It belongs to the class of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom, with a methyl group at the 2-position and a hydrochloride counterion.

Chemical Identifiers and Basic Properties

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₄ClN |

| Molecular Weight | 135.63 g/mol |

| CAS Registry Number | 5119-88-0 |

| PubChem CID | 12231239 |

| IUPAC Name | 2-methylpiperidine;hydrochloride |

| InChI | InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H |

| InChIKey | BILCQNXKQKRGAO-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1.Cl |

| Parent Compound | 2-Methylpiperidine (CID 7974) |

The compound features a six-membered saturated heterocyclic ring with a nitrogen atom, a methyl substituent at the 2-position, and a hydrochloride counterion . The structure contains a basic nitrogen atom in the piperidine ring that forms a salt with hydrochloric acid, resulting in the hydrochloride form of the compound.

Structural Characteristics

Molecular Structure

2-Methylpiperidine hydrochloride consists of a piperidine ring with a methyl group attached at the carbon adjacent to the nitrogen atom (position 2). The nitrogen atom in the piperidine ring is protonated and forms an ionic bond with the chloride ion. The piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings .

Stereochemistry

The compound can exist in two enantiomeric forms due to the presence of a stereocenter at the 2-position where the methyl group is attached:

-

(R)-2-methylpiperidine hydrochloride

-

(S)-2-methylpiperidine hydrochloride

These stereoisomers have identical physical properties except for their optical rotation but may exhibit different biological activities and applications in asymmetric synthesis .

Physical and Chemical Properties

Physical State and Appearance

2-Methylpiperidine hydrochloride typically appears as a white to off-white crystalline solid at room temperature .

Solubility

The compound is soluble in polar solvents such as water, ethanol, and methanol due to its ionic nature. The presence of the chloride counterion enhances water solubility compared to the free base form .

Spectroscopic Properties

Infrared (IR) spectroscopy of 2-methylpiperidine hydrochloride shows characteristic absorption bands, as documented in the NIST database. The IR spectrum was measured as a solid in a split mull (Fluorolube for 3800-1330 cm⁻¹ and Nujol for 1330-450 cm⁻¹) .

Synthesis and Production Methods

General Synthesis Route

2-Methylpiperidine hydrochloride can be synthesized by the following general methods:

-

Direct acidification of 2-methylpiperidine: The free base is dissolved in an appropriate solvent (typically ethanol), followed by addition of hydrochloric acid to form the hydrochloride salt .

-

Hydrogenation of methylpyridine derivatives: The parent compound can be prepared by catalytic hydrogenation of 2-methylpyridine (α-picoline), followed by acid treatment to form the hydrochloride salt .

Detailed Production Method

A patent describes a specific method for producing hydrochloride salts of piperidine derivatives, which can be applied to 2-methylpiperidine hydrochloride:

-

Dissolve one part by weight of 2-methylpiperidine base in 4 parts by weight of 99% ethanol

-

Introduce hydrochloric acid gas into the ethanol solution until pH 4 is reached

-

Cool the reaction mixture to crystallize the product

-

Filter the crystallized product and wash with ethanol

-

Dry at 100°C to obtain pure 2-methylpiperidine hydrochloride

Applications and Uses

Synthetic Chemistry

2-Methylpiperidine hydrochloride serves as an important building block in organic synthesis. Its applications include:

-

Chiral catalyst: The enantiomerically pure forms of 2-methylpiperidine hydrochloride can be used as chiral catalysts in asymmetric synthesis reactions .

-

Synthesis intermediate: It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .

-

Building block: The compound serves as a valuable building block for the construction of more complex molecular architectures with specific stereochemical requirements .

Pharmaceutical Applications

In pharmaceutical research and development, 2-methylpiperidine hydrochloride and its derivatives have potential applications in:

-

Drug development: As a structural component in various pharmaceutical compounds with defined stereochemistry .

-

Medicinal chemistry: The piperidine ring system is prevalent in many biologically active compounds, making 2-methylpiperidine hydrochloride valuable in medicinal chemistry research .

Stereoisomers of 2-Methylpiperidine Hydrochloride

(R)-2-Methylpiperidine Hydrochloride

The (R) enantiomer has the following properties:

| Property | Value |

|---|---|

| CAS Number | 155106-16-4 |

| Melting Point | 118-121°C |

| Appearance | Liquid (free base) |

| pKa | 10.63±0.10 (predicted) |

| Recommended Storage | 2-8°C |

The (R)-enantiomer is particularly useful as a chiral building block in asymmetric synthesis .

(S)-2-Methylpiperidine Hydrochloride

The (S) enantiomer has the following properties:

| Property | Value |

|---|---|

| CAS Number | 205526-61-0 |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol |

| Recommended Storage | Room temperature |

Like its enantiomer, the (S)-form is valuable in asymmetric synthesis and as a chiral building block in various chemical applications .

Analytical Methods and Characterization

Several analytical techniques can be employed to characterize 2-methylpiperidine hydrochloride:

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectral data for 2-methylpiperidine hydrochloride is available in the NIST WebBook, showing characteristic absorption bands .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and purity of the compound, particularly for distinguishing between stereoisomers .

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis .

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation of stereoisomers.

-

Gas Chromatography (GC): Can be used for analysis of the free base form, though typically requires derivatization for the hydrochloride salt.

Comparison with Related Compounds

Parent Compound: 2-Methylpiperidine

The free base form, 2-methylpiperidine (C₆H₁₃N), differs from the hydrochloride salt in several aspects:

| Property | 2-Methylpiperidine | 2-Methylpiperidine HCl |

|---|---|---|

| Molecular Weight | 99.17 g/mol | 135.63 g/mol |

| Physical State | Liquid | Solid |

| Boiling Point | 118°C (391.15 K) | Not applicable |

| Melting Point | -3.8°C (269.35 K) | Various (enantiomer dependent) |

| Water Solubility | Limited | High |

| pKa | ~10.6 | Not applicable (salt form) |

The free base is less water-soluble and exists as a liquid at room temperature, while the hydrochloride salt is a solid with enhanced water solubility .

Other Related Compounds

Several structurally related compounds share similarities with 2-methylpiperidine hydrochloride:

-

2-(2-Methylpropyl)piperidine hydrochloride: Contains an isobutyl group at the 2-position instead of a methyl group, with formula C₉H₂₀ClN and molecular weight 177.71 g/mol .

-

2-Methylpiperidine-3-carboxylic acid hydrochloride: Contains an additional carboxylic acid group at position 3, with formula C₇H₁₄ClNO₂ and molecular weight 179.65 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume